N-[(2-Hydroxyphenyl)methyl]propanamide
Description
N-[(2-Hydroxyphenyl)methyl]propanamide (CAS 6963-37-7) is an aromatic amide featuring a 2-hydroxyphenyl group attached to a propanamide backbone. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.18 g/mol (calculated).
Properties
CAS No. |
606925-36-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13)11-7-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChI Key |
GINPCYBPPANOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using Propanoyl Chloride and 2-Hydroxybenzylamine
This classical approach involves the reaction of propanoyl chloride with 2-hydroxybenzylamine under basic conditions to neutralize the released HCl.
- Reaction conditions : Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at 0–25 °C.
- Base : Triethylamine or pyridine is used to scavenge HCl.
- Outcome : Formation of the amide bond with high selectivity and yields often exceeding 80%.
Carbodiimide-Mediated Coupling (DCC or EDC)
An alternative method uses carbodiimide reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid (propanoic acid) for coupling with 2-hydroxybenzylamine.
- Procedure : Propanoic acid is activated by DCC or EDC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form an active ester intermediate.
- Reaction : The amine nucleophile attacks the activated ester to form the amide.
- Advantages : Mild conditions, good yields, and minimal side reactions.
- Typical yields : 75–90%.
Reductive Amination Followed by Amidation
In some cases, 2-hydroxybenzaldehyde is first reacted with ammonia or an amine to form an imine, which is then reduced to 2-hydroxybenzylamine. This intermediate is subsequently amidated with propanoic acid derivatives.
- Reduction agents : Sodium borohydride or catalytic hydrogenation.
- Amidation : As above, using acid chlorides or carbodiimide coupling.
- Benefit : Allows access to the amine intermediate from aldehyde precursors.
Detailed Reaction Conditions and Yields
| Method | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct amidation | Propanoyl chloride, 2-hydroxybenzylamine, triethylamine | DCM or THF | 0–25 °C | 80–90 | Requires careful control of acid chloride addition |
| Carbodiimide coupling (DCC/NHS) | Propanoic acid, DCC, NHS, 2-hydroxybenzylamine | Acetonitrile or DMF | Room temperature | 75–90 | Mild, efficient, widely used in peptide synthesis |
| Reductive amination + amidation | 2-Hydroxybenzaldehyde, NaBH4, propanoyl chloride or DCC | Ethanol, DCM | 0–25 °C | 70–85 | Two-step process, useful if amine not commercially available |
Research Findings and Optimization
- Catalyst choice : Use of catalytic bases such as 4-dimethylaminopyridine (DMAP) can accelerate amidation reactions and improve yields.
- Solvent effects : Polar aprotic solvents like DMF or acetonitrile favor carbodiimide coupling efficiency.
- Temperature control : Lower temperatures reduce side reactions such as hydrolysis of acid chlorides.
- Purification : Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol ensures >95% purity.
- Characterization : Confirmed by NMR (phenolic OH at ~9.2 ppm, amide NH at ~8.1 ppm), IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS (molecular ion peak consistent with C10H13NO2).
Comparative Analysis with Related Compounds
| Compound | Preparation Method | Unique Features | Yield Range (%) |
|---|---|---|---|
| N-[(2-Hydroxyphenyl)methyl]propanamide | Amidation via acid chloride or DCC | Hydroxyphenyl group allows H-bonding | 75–90 |
| N-(4-Hydroxyphenyl)-2-methylpropanamide | Similar amidation with 4-hydroxybenzylamine | Positional isomer, similar synthetic route | 80–90 |
| 3-(4-Hydroxyphenyl)propanoic acid derivatives | Coupling with amino acids via NHS/DCC | Used in antifungal agents, more complex | 70–85 |
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxyphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in creating derivatives with tailored properties for specific applications.
-
Biological Activity :
- Investigations into the biological properties of N-[(2-Hydroxyphenyl)methyl]propanamide reveal potential antimicrobial and anticancer activities. The hydroxyl group may facilitate interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent.
- Pharmaceutical Development :
-
Material Science :
- In industrial applications, this compound is being explored for its potential use in developing new materials, including polymers and coatings that require specific thermal or mechanical properties.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated significant cytotoxic effects against several types of cancer cells, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that this compound exhibited promising antibacterial activity, making it a candidate for further development in treating infections.
Case Study 3: Material Applications
Research conducted on the incorporation of this compound into polymer matrices showed enhanced mechanical properties and thermal stability. This application highlights its versatility beyond biological uses.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like pyruvate dehydrogenase kinase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to changes in metabolic pathways, such as reduced blood lactate levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Detailed Analysis of Key Differences
Substituent Effects on Bioactivity
Hydroxyphenyl vs. Benzofuranyl (Tasimelteon) :
Tasimelteon’s benzofuranyl and cyclopropylmethyl groups confer selectivity for melatonin receptors, enabling CNS penetration and FDA approval for sleep disorders . In contrast, the simpler 2-hydroxyphenyl group in N-[(2-Hydroxyphenyl)methyl]propanamide may limit blood-brain barrier permeability but enhance interactions with peripheral enzymes like acetylcholinesterase .- However, this modification may also alter toxicity profiles .
- This contrasts with the hydroxyphenyl group, which is more associated with antioxidant or enzyme-inhibitory roles .
Enzyme Inhibition Profiles
Acetylcholinesterase (AChE) Inhibitors :
Compounds like ZINC72065926 (Ki ~ nM range) feature bulky biphenylmethyl groups that fit into AChE’s active site, whereas this compound’s smaller structure may target alternative binding pockets .- HIV-1 Reverse Transcriptase (RT) Inhibitors: Derivatives of N-(2-hydroxyphenyl)propanamide with thiazolidinone substituents (e.g., compound 10 in ) show enhanced RT inhibition due to additional hydrogen-bonding and hydrophobic interactions from the thiazolidinone ring.
Biological Activity
N-[(2-Hydroxyphenyl)methyl]propanamide, also known as 2-hydroxy-N-(2-hydroxyphenyl)propanamide, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyphenyl group and an amide functional group. Its molecular formula is , and it has been studied for its interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming hydrogen bonds with active sites on target enzymes. This interaction can modulate enzyme activity, leading to various biological effects such as anti-inflammatory responses.
- Receptor Binding : It has been suggested that this compound can interact with specific receptors, potentially influencing neurotransmitter systems involved in pain and mood regulation .
- Antioxidant Activity : Research indicates that derivatives of similar structures exhibit significant antioxidant properties, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. A study demonstrated its ability to inhibit nitric oxide (NO) synthesis in RAW 264.7 murine macrophages, which is crucial for inflammatory responses. This inhibition was linked to the suppression of the p38 MAP kinase pathway, thereby reducing the expression of inducible nitric oxide synthase (iNOS) .
Anticancer Properties
Recent findings have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that certain derivatives exhibited cytotoxic effects, significantly reducing cell viability in a dose-dependent manner .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | U-87 | 15.5 ± 3.0 |
| Derivative B | MDA-MB-231 | 24.3 ± 5.1 |
Antioxidant Activity
The antioxidant capacity of related compounds has been evaluated using the DPPH radical scavenging method. Some derivatives showed antioxidant activity exceeding that of ascorbic acid, indicating potential for use in oxidative stress-related conditions .
Case Studies
- Inhibition of NO Synthesis : A study involving RAW 264.7 cells demonstrated that this compound effectively inhibited NO production through modulation of the p38 MAP kinase signaling pathway . This finding supports its potential application in treating inflammatory diseases.
- Anticancer Screening : In vitro studies on glioblastoma and breast cancer cell lines revealed that certain synthesized derivatives exhibited significant cytotoxicity, suggesting a potential role in cancer therapy . These findings warrant further investigation into the structure-activity relationships to optimize therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
